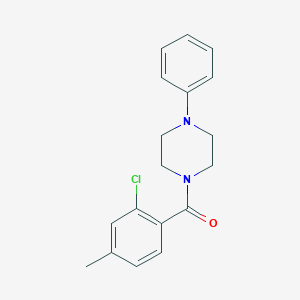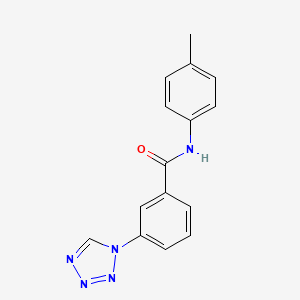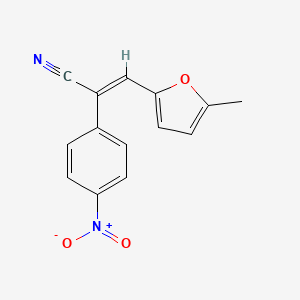
1-(2-chloro-4-methylbenzoyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-methylbenzoyl)-4-phenylpiperazine, commonly known as P4 or CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system that plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and immune function. In recent years, P4 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various medical conditions.
作用機序
P4 exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2, which are located throughout the central nervous system and peripheral tissues. The activation of these receptors by P4 leads to the modulation of various physiological processes, including pain perception, mood, appetite, and immune function. P4 has also been found to interact with other molecular targets, such as the transient receptor potential vanilloid type 1 (TRPV1) and the peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects
P4 has been shown to produce a range of biochemical and physiological effects in various animal models and cell cultures. It has been found to reduce pain sensitivity, inflammation, and oxidative stress. P4 has also been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), which are involved in the regulation of mood and appetite. Additionally, P4 has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
実験室実験の利点と制限
P4 has several advantages as a research tool for studying the endocannabinoid system and its potential therapeutic applications. It is a potent and selective agonist of the cannabinoid receptors, which allows for precise and targeted modulation of these receptors. P4 also has a long half-life, which makes it suitable for prolonged experiments. However, P4 has some limitations as a research tool, including its high cost, complex synthesis, and potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on P4 and its therapeutic applications. One area of interest is the development of novel analogs of P4 with improved pharmacological properties, such as increased potency, selectivity, and bioavailability. Another area of interest is the investigation of the role of P4 in the regulation of the immune system and its potential use in the treatment of autoimmune diseases. Additionally, the potential use of P4 in combination with other pharmacological agents for the treatment of various medical conditions is an area of active research.
合成法
The synthesis of P4 involves a multi-step process that starts with the reaction of 1-(2-chloro-4-methylphenyl) piperazine with 4-phenylbenzoyl chloride in the presence of a base catalyst such as potassium carbonate. This reaction results in the formation of P4 as a white crystalline powder with a high purity level. The synthesis of P4 is a complex process that requires advanced laboratory techniques and equipment.
科学的研究の応用
P4 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antiemetic properties. P4 has also been found to be effective in the treatment of neuropathic pain, multiple sclerosis, and nausea and vomiting associated with chemotherapy. Additionally, P4 has been studied for its potential use in the treatment of anxiety disorders, depression, and post-traumatic stress disorder.
特性
IUPAC Name |
(2-chloro-4-methylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-14-7-8-16(17(19)13-14)18(22)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXGPPIZEKIHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5730764.png)
![3-[1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5730771.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)

![2-cyano-N-cyclohexyl-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730787.png)




![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5730818.png)
![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5730831.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5730838.png)